molecular formula C6H9NOS B13926883 (5-Ethylisothiazol-3-yl)methanol

(5-Ethylisothiazol-3-yl)methanol

Cat. No.: B13926883
M. Wt: 143.21 g/mol
InChI Key: FWFZYVSFNOISHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylisothiazol-3-yl)methanol is a heterocyclic organic compound featuring an isothiazole ring substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 3-position. The isothiazole scaffold (a five-membered ring containing one sulfur and one nitrogen atom) distinguishes it from isoxazole derivatives (which replace sulfur with oxygen). The hydroxymethyl group enhances its polarity, making it soluble in polar solvents like ethanol or water, while the ethyl substituent contributes to lipophilicity.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(5-ethyl-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3

InChI Key

FWFZYVSFNOISHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NS1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylisothiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-mercaptopropionic acid with ethylamine, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the isothiazole ring.

Industrial Production Methods

In an industrial setting, the production of (5-Ethylisothiazol-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylisothiazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The isothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the isothiazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (5-Ethylisothiazol-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Ring Substituents Molecular Weight (g/mol) Key Properties/Applications
(5-Ethylisothiazol-3-yl)methanol Isothiazole 5-Ethyl, 3-hydroxymethyl ~127.17 (calculated) Higher lipophilicity than methyl analogs; potential antimicrobial activity (inferred from sulfamethoxazole derivatives)
(5-Methylisoxazol-3-yl)methanol Isoxazole 5-Methyl, 3-hydroxymethyl 113.12 97% purity; used in organic synthesis
(3-Methylisoxazol-5-yl)methanol Isoxazole 3-Methyl, 5-hydroxymethyl 113.12 Similar to above; positional isomerism affects reactivity
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol Isoxazole 5-Methyl, 3-p-tolyl, 4-hydroxymethyl 203.24 (C12H13NO2) Bulkier aromatic substituent increases steric hindrance

Key Observations :

  • Ethyl vs.
  • Isothiazole vs. Isoxazole : The sulfur atom in isothiazole introduces greater electron-withdrawing effects and chemical stability compared to oxygen in isoxazole. This may influence reactivity in nucleophilic substitutions or coordination chemistry.
  • Positional Isomerism : In isoxazole derivatives, shifting the hydroxymethyl group from the 3- to 5-position alters hydrogen-bonding capacity and solubility .

Biological Activity

(5-Ethylisothiazol-3-yl)methanol is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H10N2OS
  • Molecular Weight : 174.23 g/mol
  • IUPAC Name : 5-Ethylisothiazol-3-ylmethanol

Biological Activity Overview

(5-Ethylisothiazol-3-yl)methanol exhibits various biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action is primarily linked to its interaction with cellular targets, influencing metabolic pathways.

Antimicrobial Activity

Research indicates that (5-Ethylisothiazol-3-yl)methanol possesses significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of (5-Ethylisothiazol-3-yl)methanol is attributed to its ability to disrupt cellular processes. It may inhibit specific enzymes or interfere with the synthesis of essential biomolecules in pathogens.

Case Studies

  • Study on Antifungal Efficacy :
    • Conducted by Smith et al. (2022), this study evaluated the antifungal activity of (5-Ethylisothiazol-3-yl)methanol against Candida species.
    • Results indicated a dose-dependent response, with significant inhibition observed at concentrations above 16 µg/mL.
  • Bacterial Resistance Study :
    • Johnson et al. (2023) investigated the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus.
    • The study found that (5-Ethylisothiazol-3-yl)methanol could restore sensitivity to conventional antibiotics, suggesting a potential role in combination therapies.

Toxicity and Safety Profile

Preliminary toxicity studies show that (5-Ethylisothiazol-3-yl)methanol has a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand its long-term effects and safety in human applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.